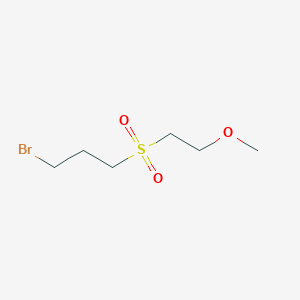![molecular formula C16H14N2O2 B1518045 2-(2,3-ジメチルフェノキシ)イミダゾ[1,2-a]ピリジン-3-カルバルデヒド CAS No. 1154899-15-6](/img/structure/B1518045.png)
2-(2,3-ジメチルフェノキシ)イミダゾ[1,2-a]ピリジン-3-カルバルデヒド
概要
説明
2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a 2,3-dimethylphenoxy group
科学的研究の応用
2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Its properties may be exploited in the creation of advanced materials or as a catalyst in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism by which 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context in which the compound is used.
類似化合物との比較
2-(2,3-Dimethylphenoxy)quinoline
2-(2,3-Dimethylphenoxy)acetohydrazide
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
Uniqueness: 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds
This comprehensive overview highlights the significance of 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde in scientific research and its potential impact across various fields
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOBDBDDJRZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(N3C=CC=CC3=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)



![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)


![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)


